Linaclotide

概要

説明

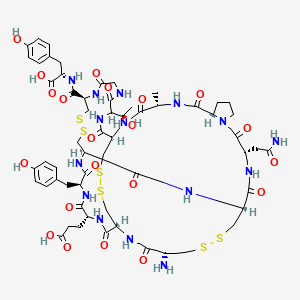

リナクロチドは、14個のアミノ酸からなる合成ペプチドです。 主に便秘を伴う過敏性腸症候群および慢性特発性便秘の治療に使用されます 。 リナクロチドはグアニル酸シクラーゼCアゴニストとして機能し、腸液の分泌を増加させ、消化管の通過速度を促進するのに役立ちます .

準備方法

リナクロチドは、固相ペプチド合成 (SPPS) を用いて合成されます。 このプロセスは、樹脂結合ペプチド鎖にアミノ酸を順次付加することを伴います 。 次に、直鎖状ペプチドを樹脂から切断し、酸化して3つのジスルフィド結合を形成します。これらの結合は、生物学的活性に不可欠です 。 粗生成物は、逆相高速液体クロマトグラフィー (RP-HPLC) を用いて精製し、凍結乾燥して最終生成物を得ます .

化学反応の分析

リナクロチドは、合成および精製の過程で、いくつかの化学反応を経ます。

科学研究への応用

リナクロチドは、科学研究においていくつかの応用があります。

科学的研究の応用

FDA-Approved Indications

Linaclotide is primarily approved for the treatment of:

- Irritable Bowel Syndrome with Constipation (IBS-C) : Approved by the FDA in 2012, this compound significantly improves abdominal pain and bowel movement frequency in IBS-C patients. Clinical trials have shown that this compound-treated patients experience a higher percentage of symptom relief compared to placebo groups .

- Chronic Idiopathic Constipation (CIC) : this compound is also indicated for CIC, where it enhances stool frequency and reduces straining during bowel movements .

Non-FDA-Approved Indications

Research has suggested additional applications for this compound, including:

- Refractory Lower Gastrointestinal Symptoms : It has been noted to aid patients with systemic sclerosis experiencing GI complications .

- Opioid-Induced Constipation : this compound has been effective in managing constipation resulting from opioid use, improving stool consistency and alleviating discomfort .

- Neurological Conditions : Patients with conditions such as Parkinson's disease or multiple sclerosis may benefit from this compound, particularly if they experience constipation due to their neurological impairments .

Efficacy in Clinical Trials

Numerous clinical trials have established the efficacy of this compound:

- Phase 3 Trials for IBS-C : In a 26-week study involving over 800 patients, this compound demonstrated significant improvements in abdominal pain and bowel movement frequency compared to placebo. Approximately 33.7% of this compound patients met the FDA's responder criteria versus 13.9% in the placebo group .

- Chronic Idiopathic Constipation Studies : Similar positive outcomes were observed in trials focusing on CIC, where this compound improved stool frequency and reduced straining effectively across diverse patient demographics .

- Long-term Efficacy : Sustained relief from symptoms was noted over extended treatment periods, with many patients reporting continued benefits beyond initial therapy phases .

Safety Profile

This compound is generally well-tolerated, with a favorable safety profile. The most common adverse effect reported is diarrhea, which can lead to discontinuation in some cases; however, the incidence is comparable to placebo groups for other side effects . Importantly, no significant resistance to this compound has been observed during clinical trials, suggesting its long-term viability as a treatment option .

Case Studies and Research Insights

Several case studies have reinforced the therapeutic benefits of this compound:

- Case Study on IBS-C : A patient with severe IBS-C experienced rapid symptom relief within one week of starting this compound therapy, demonstrating its quick onset of action and effectiveness in managing debilitating symptoms .

- Combination Therapy : this compound has been effectively combined with other treatments for refractory constipation cases, enhancing overall treatment outcomes for patients who do not respond adequately to monotherapy .

作用機序

類似化合物との比較

リナクロチドは、高い結合親和性と安定性を有するため、グアニル酸シクラーゼCアゴニストの中でユニークな存在です 。類似の化合物としては、以下のようなものがあります。

生物活性

Linaclotide is a synthetic peptide that functions primarily as a guanylate cyclase-C (GC-C) agonist, and it has been developed for the treatment of various gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This article delves into the biological activity of this compound, discussing its mechanism of action, clinical efficacy, and relevant research findings.

This compound exerts its effects by binding to the GC-C receptor located on the luminal surface of intestinal epithelial cells. This interaction leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase II (PKG-II). The activation of PKG-II subsequently phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This cascade results in:

- Increased secretion of chloride and bicarbonate ions : This promotes fluid accumulation in the intestinal lumen.

- Inhibition of sodium absorption : This further enhances intestinal fluid secretion.

- Accelerated gastrointestinal transit : The overall effect is a reduction in constipation and improvement in bowel movements .

Case Studies and Trials

Multiple clinical trials have evaluated the efficacy of this compound in treating IBS-C and CIC. Notable findings from these studies include:

- Phase 3 Trials for IBS-C : In a 26-week trial involving 804 patients, this compound (290 μg once daily) significantly improved abdominal pain and bowel symptoms compared to placebo. Approximately 33.7% of this compound-treated patients met the FDA's responder criteria versus 13.9% in the placebo group (P < 0.0001) .

- Chronic Idiopathic Constipation Studies : In trials assessing this compound for CIC, patients receiving this compound showed a significant increase in complete spontaneous bowel movements (CSBMs) compared to placebo. For instance, about 47.6% of patients treated with this compound experienced an increase in CSBMs compared to 22.6% in the placebo group .

Summary of Clinical Findings

Safety Profile

This compound is generally well-tolerated, with adverse events primarily including diarrhea, which was reported more frequently among treated patients (4.5%) compared to placebo (0.2%). Other side effects were similar between treatment groups .

Research Insights

Recent studies have explored not only the efficacy but also the pharmacological nuances of this compound:

- cGMP Accumulation Studies : Research demonstrated that this compound induces cGMP production in human intestinal cell lines, confirming its mechanism as a GC-C agonist .

- Animal Models : Studies involving GC-C-deficient mice showed that this compound had no pharmacological activity, reinforcing that its effects are specifically mediated through GC-C .

特性

IUPAC Name |

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27R,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGCNMMJRFDFNR-VRMHCMCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H79N15O21S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1526.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Slightly soluble in aqueous sodium chloride | |

| Details | US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm | |

| Record name | Linaclotide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Activation of guanylate cyclase-C (GC-C) expressed predominantly on intestinal epithelial cells by guanylin, uroguanylin or the closely related GC-C agonist peptide, linaclotide, stimulates generation, and release of cyclic guanosine-3',5'-monophosphate (cGMP). Evidence that the visceral analgesic effects of linaclotide are mediated by a novel, GC-C-dependent peripheral sensory mechanism was first demonstrated in animal models of visceral pain. Subsequent studies with uroguanylin or linaclotide have confirmed the activation of a GC-C/cGMP pathway leading to increased submucosal cGMP mediated by cGMP efflux pumps, which modulates intestinal nociceptor function resulting in peripheral analgesia. These effects can be reproduced by the addition of exogenous cGMP and support a role for GC-C/cGMP signaling in the regulation of visceral sensation, a physiological function that has not previously been linked to the GC-C/cGMP pathway. Notably, targeting the GC-C/cGMP pathway for treatment of gastrointestinal pain and abdominal sensory symptoms has now been validated in the clinic. ..., Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective guanylate cyclase-C (GC-C) agonist with visceral analgesic and secretory activities. This first-in-class orally active peptide is structurally related to the guanylin peptide family, which is involved in the regulation of fluid homeostasis and bowel function of the GI tract. Both linaclotide and its active metabolite bind to GC-C and act locally on the luminal surface of the intestinal epithelium. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevation in intracellular cGMP stimulates secretion of chloride and bicarbonate into the intestinal lumen, through activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. Linaclotide has been shown to both accelerate GI transit and reduce intestinal pain. The linaclotide-induced reduction in visceral pain is thought to be mediated by increased extracellular cGMP, which was shown to decrease the activity of pain-sensing nerves., Linaclotide is a minimally absorbed agonist of guanylate cyclase-C (GUCY2C or GC-C) that reduces symptoms associated with irritable bowel syndrome with constipation (IBS-C). Little is known about the mechanism by which linaclotide reduces abdominal pain in patients with IBS-C. We determined the effects of linaclotide on colonic sensory afferents in healthy mice and those with chronic visceral hypersensitivity. We assessed pain transmission by measuring activation of dorsal horn neurons in the spinal cord in response to noxious colorectal distention. Levels of Gucy2c messenger RNA were measured in tissues from mice using quantitative reverse transcription polymerase chain reaction and in situ hybridization. We used human intestinal cell lines to measure release of cyclic guanosine-3',5'-monophosphate (cGMP) by linaclotide. We performed a post-hoc analysis of data from a phase III, double-blind, parallel-group study in which 805 patients with IBS-C were randomly assigned to groups given an oral placebo or 290 ug linaclotide once daily for 26 weeks. We quantified changes in IBS-C symptoms, including abdominal pain. In mice, linaclotide inhibited colonic nociceptors with greater efficacy during chronic visceral hypersensitivity. Intra-colonic administration of linaclotide reduced signaling of noxious colorectal distention to the spinal cord. The colonic mucosa, but not neurons, was found to express linaclotide's target, GC-C. The downstream effector of GC-C, cGMP, was released after administration of linaclotide and also inhibited nociceptors. The effects of linaclotide were lost in Gucy2c(-/-) mice and prevented by inhibiting cGMP transporters or removing the mucosa. During 26 weeks of linaclotide administration, a significantly greater percentage of patients (70%) had at least a 30% reduction in abdominal pain compared with patients given placebo (50%). We have identified an analgesic mechanism of linaclotide: it activates GC-C expressed on mucosal epithelial cells, resulting in the production and release of cGMP. This extracellular cGMP acts on and inhibits nociceptors, thereby reducing nociception. We also found that linaclotide reduces chronic abdominal pain in patients with IBS-C., Linaclotide is a guanlylate cyclase-C (GC-C) receptor agonist. GC-C receptor is found in the luminal aspect of intestinal epithelium and dopamine neurons in the brain, and is a key receptor for heat-stable enterotoxins that are responsible for acute secretory diarrhea. Linaclotide is structurally related to the guanylin peptide family, which is involved in the regulation of intestinal fluid homeostasis and bowel function, and includes the hormones guanylin and uroguanlyin. Linaclotide, similarly to guanylin and uroguanylin, is able to increase intracellular concentrations of the second messenger cyclic guanosine monophosphate (cGMP) through activation of the GC-C receptor, located on the apical surface of epithelial cells throughout the intestine. The presence of intracellular cGMP triggers a signal transduction cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) through its cGMP-dependent phosphorylation by protein kinase G II (PKG II). CFTR activation causes secretion of chloride and bicarbonate into the intestinal lumen, causing an increase in fluid secretion and acceleration of GI transit. cGMP is also transported out of the cell into the intestinal lumen and submucosa, modulating the activity of local afferent nerve fibers and causing a reduced visceral pain. | |

| Details | European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP), European Public Assessment Report (EPAR): Constella (Linaclotide) p.16 (2012). Available from, as of March 18, 2015: https://www.ema.europa.eu/docs/en_GB/document_library/EPAR_-_Public_assessment_report/human/002490/WC500135624.pdf | |

| Record name | Linaclotide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

851199-59-2 | |

| Record name | H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linaclotide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。